molecular formula C16H16N4O B11502983 2,6-Dimethyl-4-(5-phenyl-tetrazol-2-ylmethyl)-phenol

2,6-Dimethyl-4-(5-phenyl-tetrazol-2-ylmethyl)-phenol

Cat. No.: B11502983
M. Wt: 280.32 g/mol
InChI Key: FJAYQYVRIDIFCB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(5-phenyl-tetrazol-2-ylmethyl)-phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to a phenyl group and a phenol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(5-phenyl-tetrazol-2-ylmethyl)-phenol typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Tetrazole to the Phenyl Group: The tetrazole ring can be attached to a phenyl group through a nucleophilic substitution reaction.

    Formation of the Phenol Moiety: The phenol group can be introduced through a Friedel-Crafts alkylation reaction, where an alkyl group is added to an aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like chlorine (Cl2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(5-phenyl-tetrazol-2-ylmethyl)-phenol would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The tetrazole ring could mimic the structure of certain biological molecules, allowing it to act as an inhibitor or activator of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: Lacks the tetrazole ring but shares the phenol structure.

    5-Phenyl-1H-tetrazole: Contains the tetrazole ring but lacks the phenol structure.

    4-(5-Phenyl-1H-tetrazol-2-yl)-phenol: Similar structure but with different substituents on the aromatic ring.

Uniqueness

2,6-Dimethyl-4-(5-phenyl-tetrazol-2-ylmethyl)-phenol is unique due to the combination of the phenol group, the tetrazole ring, and the specific substitution pattern on the aromatic ring. This unique structure could confer specific chemical reactivity and biological activity that is not observed in other similar compounds.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

2,6-dimethyl-4-[(5-phenyltetrazol-2-yl)methyl]phenol

InChI

InChI=1S/C16H16N4O/c1-11-8-13(9-12(2)15(11)21)10-20-18-16(17-19-20)14-6-4-3-5-7-14/h3-9,21H,10H2,1-2H3

InChI Key

FJAYQYVRIDIFCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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